(3-Chloro-1-benzothiophen-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
(3-Chloro-1-benzothiophen-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound that features a benzothiophene core, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1-benzothiophen-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophenol and chloroacetyl chloride. The piperazine ring is then introduced via nucleophilic substitution reactions. Finally, the pyridine moiety is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-1-benzothiophen-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any nitro groups present.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Chloro-1-benzothiophen-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific functional characteristics.
Mechanism of Action
The mechanism of action of (3-Chloro-1-benzothiophen-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (3-Chloro-1-benzothiophen-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone stands out due to its unique combination of structural features. The presence of the benzothiophene core, piperazine ring, and pyridine moiety provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H20ClN3OS |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H20ClN3OS/c21-18-16-6-1-2-7-17(16)26-19(18)20(25)24-13-11-23(12-14-24)10-8-15-5-3-4-9-22-15/h1-7,9H,8,10-14H2 |
InChI Key |
YLOHGTRPXILBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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